2,3-Diaminosuccinic acid
CAS No.: 29276-73-1
VCID: VC21539067
Molecular Formula: C4H8N2O4
Molecular Weight: 148.12 g/mol
* For research use only. Not for human or veterinary use.

Description |
2,3-Diaminosuccinic acid, also known as 2,3-diaminobutanedioic acid, is a non-proteinogenic amino acid derivative with significant interest in organic chemistry and biochemistry. It is characterized by two amino groups attached to a succinic acid backbone, making it a valuable compound for various applications, including pharmaceutical synthesis and biochemical research. Synthesis MethodsThe synthesis of 2,3-diaminosuccinic acid typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. Common methods include:
Biological and Chemical Significance2,3-Diaminosuccinic acid is structurally similar to isocitric acid, an intermediate in the tricarboxylic acid (TCA) cycle. This similarity suggests potential interactions with enzymes involved in the TCA cycle, influencing energy production and metabolic processes within cells. Biochemical Pathways
Therapeutic ApplicationsResearch is ongoing to explore its potential in treating various diseases due to its ability to influence metabolic pathways and enzyme activity. Complexes of palladium(II) with diamino succinates have shown promising antitumor activity in cancer cell lines. Chemical Reactions and Derivatives2,3-Diaminosuccinic acid can undergo various chemical reactions, including:
Research Findings and Applications
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 29276-73-1 | ||||||||||||
Product Name | 2,3-Diaminosuccinic acid | ||||||||||||
Molecular Formula | C4H8N2O4 | ||||||||||||
Molecular Weight | 148.12 g/mol | ||||||||||||
IUPAC Name | 2,3-diaminobutanedioic acid | ||||||||||||
Standard InChI | InChI=1S/C4H8N2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,5-6H2,(H,7,8)(H,9,10) | ||||||||||||
Standard InChIKey | PGNYNCTUBKSHHL-UHFFFAOYSA-N | ||||||||||||
SMILES | C(C(C(=O)O)N)(C(=O)O)N | ||||||||||||
Canonical SMILES | C(C(C(=O)O)N)(C(=O)O)N | ||||||||||||
Synonyms | 2,3-diaminosuccinicacid;921-52-8;DL-2,3-diaminosuccinicacid;meso-2,3-Diaminosuccinicacid;3-Aminoasparticacid;NSC146876;29276-73-1;50817-04-4;(2S,3S)-DIAMINOSUCCINICACID;NSC-146876;AC1Q5S2M;2,3-diaminobutanedioicacid;D6796_ALDRICH;C4H8N2O4.2HCl;D6796_SIGMA;SCHEMBL600021;AC1L671V;C4H8N2O4;CHEMBL1986009;MolPort-003-941-124;DL-2,3-Diaminosuccinicacid2HCl;ANW-63277;AR-1F1891;AKOS006283209;AM82548 | ||||||||||||
PubChem Compound | 287290 | ||||||||||||
Last Modified | Jul 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume